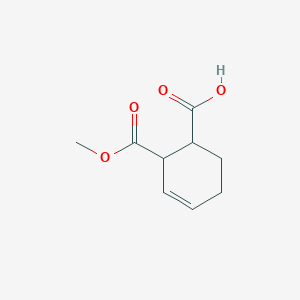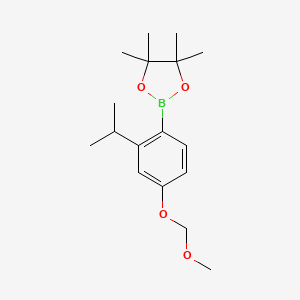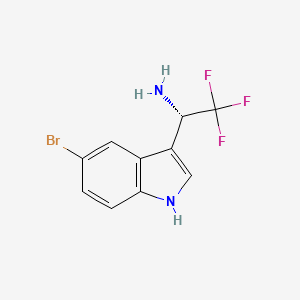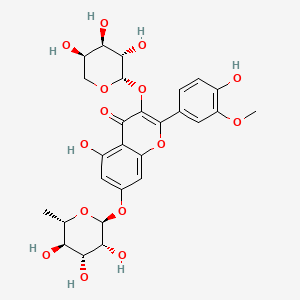
2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrophthalic acid methyl ester is an organic compound derived from tetrahydrophthalic acid. It is commonly used in various chemical processes and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of various polymers and resins, making it a valuable component in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrophthalic acid methyl ester can be synthesized through the esterification of tetrahydrophthalic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of tetrahydrophthalic acid methyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation, to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrophthalic acid methyl ester undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Tetrahydrophthalic acid and methanol.
Reduction: Tetrahydrophthalic alcohol.
Substitution: Various substituted tetrahydrophthalic derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrahydrophthalic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydrophthalic acid methyl ester involves its ability to undergo various chemical transformations. For example, during hydrolysis, the ester group is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of tetrahydrophthalic acid and methanol . In reduction reactions, the ester is converted to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
- Succinic anhydride
- Maleic anhydride
- Phthalic anhydride
- 3,4,5,6-tetrahydrophthalic anhydride
- cis-1,2-cyclohexanedicarboxylic anhydride
Uniqueness
Tetrahydrophthalic acid methyl ester is unique due to its specific ester functional group, which allows it to participate in a variety of chemical reactions that are not possible with the anhydride forms of similar compounds. This makes it particularly valuable in the synthesis of specialized polymers and resins .
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h3,5-7H,2,4H2,1H3,(H,10,11) |
InChI Key |
OAKAPFPXXUWHMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)


![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)



![ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B14032254.png)

![(R)-8-fluoro-2-methyl-6-(3-(methylsulfonyl)phenyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14032279.png)

![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)

